molecular formula C19H22N6O3S B2811805 4-methoxy-3-methyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1421449-57-1

4-methoxy-3-methyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2811805
CAS RN: 1421449-57-1
M. Wt: 414.48
InChI Key: JANRRUHDXIVZOB-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Photophysicochemical Properties and Photodynamic Therapy Applications

Several studies have synthesized novel compounds incorporating benzenesulfonamide derivatives, exploring their photophysical and photochemical properties. These compounds have been identified for their potential applications in photocatalysis and photodynamic therapy. Specifically, zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives have been investigated for their photosensitizing abilities suitable for photocatalytic applications and photodynamic therapy, which is a treatment method for cancer utilizing light-activated compounds to generate cytotoxic species (Öncül, Öztürk, & Pişkin, 2021). These compounds have shown promising photophysical properties, such as fluorescence and singlet oxygen production, essential for the effective treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research on benzenesulfonamide derivatives has also highlighted their potential in anticancer applications. Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules showed that certain compounds exhibited good anticancer activity against ovarian and liver cancer cell lines (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015). This indicates the potential of benzenesulfonamide derivatives in developing new anticancer agents.

Synthesis of Novel Heterocyclic Compounds

The synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety and their antimicrobial activities have been explored. These compounds, including those with benzenesulfonamide moieties, have been studied for their potential in creating new pharmaceuticals with antimicrobial properties (Farag et al., 2011).

Antimicrobial Activity

Compounds synthesized from benzenesulfonamide derivatives have shown significant antimicrobial activity, highlighting their potential in developing new treatments for bacterial and fungal infections. A study on the synthesis, characterization, and antimicrobial activity of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety demonstrated the compounds' effectiveness against various bacteria and fungi, underscoring the utility of benzenesulfonamide derivatives in antimicrobial drug development (Desai, Makwana, & Senta, 2016).

Mechanism of Action

Target of Action

It’s known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that similar compounds interact with their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This could suggest a similar interaction between this compound and its targets.

Biochemical Pathways

Similar compounds have been found to exhibit diverse types of biological and pharmaceutical activities . This suggests that this compound could potentially affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially have a wide range of effects at the molecular and cellular level.

properties

IUPAC Name

4-methoxy-3-methyl-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-14-11-15(6-7-16(14)28-2)29(26,27)24-10-9-21-18-12-19(23-13-22-18)25-17-5-3-4-8-20-17/h3-8,11-13,24H,9-10H2,1-2H3,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANRRUHDXIVZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

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